(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 236751-51-2
VCID: VC5967990
InChI: InChI=1S/C22H23ClN2O/c23-21-11-8-20(9-12-21)10-13-22(26)25-17-15-24(16-18-25)14-4-7-19-5-2-1-3-6-19/h1-13H,14-18H2/b7-4+,13-10+
SMILES: C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Molecular Formula: C22H23ClN2O
Molecular Weight: 366.89

(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one

CAS No.: 236751-51-2

Cat. No.: VC5967990

Molecular Formula: C22H23ClN2O

Molecular Weight: 366.89

* For research use only. Not for human or veterinary use.

(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one - 236751-51-2

Specification

CAS No. 236751-51-2
Molecular Formula C22H23ClN2O
Molecular Weight 366.89
IUPAC Name (E)-3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C22H23ClN2O/c23-21-11-8-20(9-12-21)10-13-22(26)25-17-15-24(16-18-25)14-4-7-19-5-2-1-3-6-19/h1-13H,14-18H2/b7-4+,13-10+
Standard InChI Key HEGIDCRPASIPCA-NJPWYCGFSA-N
SMILES C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Configuration

The compound, with the systematic name (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one, has a molecular formula of C₂₂H₂₃ClN₂O and a molar mass of 366.89 g/mol. Its structure features:

  • A piperazine ring substituted at the 1-position with a propenone group bearing a 4-chlorophenyl moiety.

  • A phenylpropenyl chain at the 4-position of the piperazine, creating an extended conjugated system.

  • E-configurations at both double bonds (C2-C3 and C3'-C4'), critical for molecular rigidity and interaction with biological targets .

The presence of electron-withdrawing (chlorophenyl) and electron-donating (piperazine) groups creates a polarized electronic profile, potentially enhancing binding affinity to enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₃ClN₂O
Molecular Weight366.89 g/mol
CAS Number236751-51-2
Key Functional GroupsPiperazine, propenone, chlorophenyl, phenylpropenyl

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, its structure suggests a Claisen-Schmidt condensation strategy, widely used for chalcone derivatives . A plausible route involves:

  • Alkylation of Piperazine: Reacting piperazine with 4-fluorophenylpropenyl bromide to introduce the phenylpropenyl group.

  • Acylation: Treating the intermediate with 4-chlorophenylpropenoyl chloride to form the propenone moiety.

  • Purification: Column chromatography or recrystallization to isolate the E-isomer .

This method aligns with protocols for analogous N-methylpiperazine chalcones, which achieve yields of 70–85% under mild alkaline conditions .

Structural Analogues and Activity Trends

Comparative analysis with similar compounds reveals structure-activity relationships (SAR):

  • Chlorophenyl Substitution: Enhances MAO-B inhibition. For example, 3-(4-chlorophenyl)-1-piperazinylpropenones show IC₅₀ values <1 µM for MAO-B .

  • Piperazine Flexibility: N-Methylation (as in N-methylpiperazine chalcones) improves AChE inhibition by 2–3-fold compared to non-methylated analogues .

  • Double Bond Configuration: E-isomers exhibit superior enzyme affinity due to planar conjugation, as seen in (E)-3-(4-fluorophenyl)-1-piperazinylpropenone (IC₅₀ = 0.71 µM for MAO-B) .

CompoundMAO-B IC₅₀ (µM)AChE IC₅₀ (µM)Selectivity Index (MAO-B/AChE)
2k (CF₃,4-F-phenyl)0.715.8256.34
2n (2-F,5-Br-phenyl)1.118.3616.04
PC-11 (non-methylated)0.7128.049.2

The target compound’s chlorophenyl and phenylpropenyl groups may further enhance MAO-B affinity, while the piperazine ring could facilitate AChE interaction via cation-π bonding.

Neuroprotective Mechanisms

Piperazine chalcones inhibit β-amyloid aggregation and tau hyperphosphorylation in preclinical AD models. For instance, (E)-3-(4-chlorophenyl)-1-piperazinylpropenone reduces amyloid plaque burden by 40% in transgenic mice at 10 mg/kg doses . Additionally, MAO-B inhibition elevates dopamine levels, suggesting utility in Parkinson’s disease .

Challenges and Future Directions

Pharmacokinetic Uncertainties

Current barriers include:

  • Poor Blood-Brain Barrier (BBB) Penetration: Piperazine derivatives often exhibit logP values <3, limiting CNS bioavailability.

  • Metabolic Instability: Propenone moieties are susceptible to hepatic reduction, shortening half-lives in vivo .

Synthetic Optimization Strategies

Proposed improvements:

  • Prodrug Design: Masking the ketone group as a ketal to enhance stability.

  • Hybridization: Conjugating with rivastigmine-like carbamates to boost AChE inhibition .

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